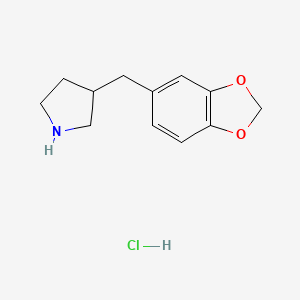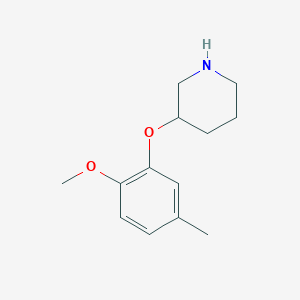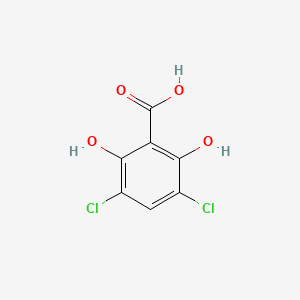
Taxifolin 7-glucoside
Overview
Description
Mechanism of Action
- Taxifolin 7-glucoside is a flavonoid metabolite found in Scutellaria baicalensis during seed germination . While specific targets have not been extensively studied for this compound, it likely interacts with cellular proteins and enzymes involved in various pathways.
- This compound exhibits antioxidant properties and may protect against UV damage and pathogens .
- In the context of chronic steatohepatitis induced by a high-fat diet (HFD) and acute ethanol binge, taxifolin downregulates the expression of SREBP1 (sterol regulatory element-binding protein 1), which is involved in lipid metabolism .
Target of Action
Mode of Action
Result of Action
Its multifaceted effects make it an intriguing subject for future investigations . 🌿🔬
Biochemical Analysis
Biochemical Properties
Taxifolin 7-glucoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it interacts with proteins like superoxide dismutase and catalase, enhancing their activity and thereby reducing oxidative stress . These interactions highlight the compound’s potential in mitigating oxidative damage and inflammation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer cell lines . This compound influences cell signaling pathways, such as the Wnt/β-catenin pathway, leading to the downregulation of genes involved in cell proliferation and survival . Furthermore, this compound modulates gene expression by upregulating antioxidant response elements and downregulating pro-inflammatory cytokines . These effects contribute to its potential as an anticancer and anti-inflammatory agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes like lipoxygenase and cyclooxygenase, reducing the production of pro-inflammatory mediators . Additionally, this compound activates the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase and catalase . This activation helps in mitigating oxidative stress and protecting cells from damage. The compound also modulates the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its antioxidant and anti-inflammatory properties . Prolonged exposure to this compound can lead to its degradation, resulting in the formation of metabolites with varying biological activities . Long-term studies have shown that this compound can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and the reduction of oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of optimizing dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its conversion to taxifolin and other metabolites . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions influence metabolite levels and contribute to the compound’s overall biological activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters such as glucose transporter 4 (GLUT4), facilitating its uptake into cells . Once inside the cells, this compound can bind to proteins and accumulate in specific cellular compartments . This localization is crucial for its biological activity, as it allows the compound to interact with target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications . This targeting enhances its ability to modulate mitochondrial function and protect cells from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taxifolin 7-O-glucoside typically involves the glycosylation of taxifolin. One common method is the use of glycosyl donors such as glucosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of Taxifolin 7-O-glucoside often involves extraction from natural sources such as the seeds of Scutellaria baicalensis. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Taxifolin 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Taxifolin 7-O-glucoside, which can have different biological activities and properties .
Scientific Research Applications
Taxifolin 7-O-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Studied for its potential antioxidant, anti-inflammatory, and anticancer properties.
Comparison with Similar Compounds
Taxifolin 7-O-glucoside is unique compared to other similar compounds due to its specific glycosylation at the 7-O position. Similar compounds include:
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties but lacks the specific glycosylation.
Kaempferol: A flavonoid with similar biological activities but different structural features.
Myricetin: A flavonoid with additional hydroxyl groups, leading to different solubility and reactivity properties.
Taxifolin 7-O-glucoside stands out due to its unique glycosylation, which can influence its solubility, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAHHJOBSKZTFE-JUIPTLLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162220 | |
| Record name | Taxifolin 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14292-40-1 | |
| Record name | Taxifolin 7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 7-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAXIFOLIN 7-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/743G7JDN9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: In what plant sources can Taxifolin 7-glucoside be found?
A1: this compound has been identified in various plant sources, particularly in onions (Allium cepa L. var. Tropea) [, ] and black rice (Oryza sativa L.) []. In onions, it is found alongside other flavonoids like quercetin and its derivatives.
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts do not detail the spectroscopic data for this compound, they confirm its structure as a glycoside of taxifolin. This means it consists of the flavanonol taxifolin with a glucose molecule attached at the 7th position.
Q3: What analytical techniques are commonly used to identify and quantify this compound in plant materials?
A3: Researchers employ techniques like High-Performance Liquid Chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS) [], to identify and quantify this compound. These methods allow for the separation and detection of this specific compound within complex plant extracts.
Q4: Does this compound exhibit any potential for skincare applications?
A4: Research suggests that this compound, found in black rice extract, might offer protection against UV-induced skin damage []. While the specific mechanism of action of this compound was not isolated in this study, its presence in the extract correlated with reduced UV-induced reactive oxygen species production in skin cells, suggesting potential antioxidant benefits.
Q5: Are there any studies investigating the anti-inflammatory properties of this compound?
A5: While the provided research doesn't directly investigate the anti-inflammatory properties of this compound in isolation, one study suggests that extracts of Smilax china containing this compound show anti-pelvic inflammatory effects in rats []. This finding indicates a potential area for further research into the specific contributions of this compound to these observed effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



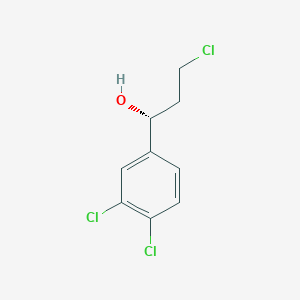

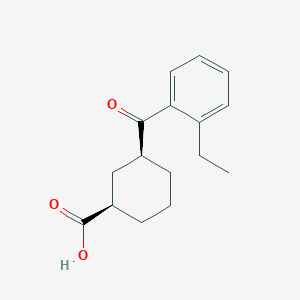

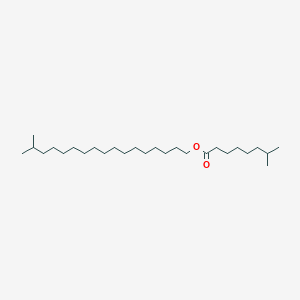
![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
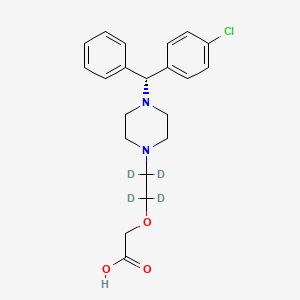

![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)

